

# Application Notes and Protocols: SRK-181 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SRK-181 is an investigational, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance to checkpoint inhibitor therapies such as anti-PD-1/PD-L1 antibodies.[2] [3] By specifically targeting the latent form of TGF-β1, SRK-181 aims to render tumors more susceptible to the anti-tumor effects of anti-PD-1 therapy, potentially overcoming resistance and improving patient outcomes.[3][4] Preclinical studies have demonstrated that the combination of SRK-181 with an anti-PD-1 antibody can lead to tumor regression and a significant survival benefit in various mouse tumor models.[5][6][7] A Phase 1 clinical trial, known as the DRAGON study (NCT04291079), is currently evaluating the safety, tolerability, and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with advanced solid tumors.[1][7][8][9]

These application notes provide a detailed overview of the preclinical and clinical protocols for utilizing SRK-181 in combination with anti-PD-1 therapy.

## **Signaling Pathway and Mechanism of Action**

SRK-181 functions by binding with high affinity to the latent form of TGF-β1, preventing its activation and subsequent signaling.[7][8][9] This targeted inhibition is crucial, as non-selective



inhibition of multiple TGF-β isoforms has been associated with dose-limiting toxicities.[7][9] In the tumor microenvironment, active TGF-β1 promotes immunosuppression by inhibiting the function of various immune cells, including cytotoxic T lymphocytes (CTLs), and by promoting the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). [5][8] By blocking TGF-β1 activation, SRK-181 is hypothesized to reverse this immunosuppression, leading to increased infiltration and activation of CTLs within the tumor, thereby synergizing with the action of anti-PD-1 antibodies which block the T-cell inhibitory PD-1/PD-L1 axis.[3][8]



Click to download full resolution via product page

Figure 1: Mechanism of action of SRK-181 in combination with anti-PD-1 therapy.

## **Preclinical Data Summary**

Preclinical studies using syngeneic mouse tumor models have demonstrated the potential of SRK-181 to overcome resistance to anti-PD-1 therapy. The combination treatment has shown



significant survival benefits and favorable changes in the tumor immune microenvironment.[5] [6]

| Preclinical Model                  | Treatment Groups                                                          | Key Findings                                                                                                         | Reference |
|------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| EMT6 Breast Cancer                 | Control, Anti-PD-1,<br>SRK-181-mlgG1,<br>Combination                      | Combination therapy<br>led to tumor<br>regression and a<br>significant survival<br>benefit.                          | [5]       |
| MBT-2 Bladder<br>Cancer            | Control, Anti-PD-1,<br>SRK-181-mlgG1 (3 &<br>10 mg/kg),<br>Combination    | Statistically significant survival benefit with the combination compared to anti-PD-1 monotherapy.                   | [5]       |
| Cloudman S91<br>Melanoma           | Control, Anti-PD-1,<br>SRK-181-mlgG1 (3,<br>10, 30 mg/kg),<br>Combination | Statistically significant survival benefit with the combination compared to anti-PD-1 monotherapy.                   | [5]       |
| Immune Cell<br>Infiltration (EMT6) | Control, Anti-PD-1,<br>SRK-181-mlgG1,<br>Combination                      | Combination<br>treatment increased<br>CD8+ T-cell infiltration<br>from 3.5% to 34% of<br>tumor immune cells.         | [5]       |
| Immunosuppressive<br>Cells (EMT6)  | Control, Anti-PD-1,<br>SRK-181-mlgG1,<br>Combination                      | Combination treatment decreased tumor-associated macrophages/myeloid -derived suppressor cells (TAMs/MDSCs) by ~70%. | [5]       |

# **Experimental Protocols: Preclinical Studies**



## **Syngeneic Mouse Tumor Model Protocol (EMT6)**

This protocol outlines the establishment and treatment of the EMT6 syngeneic breast cancer model in BALB/c mice.

#### Materials:

- EMT6 murine mammary carcinoma cells[10][11]
- BALB/c mice (female, 6-8 weeks old)[11]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- SRK-181-mlgG1 (murine surrogate of SRK-181)
- Anti-mouse PD-1 antibody (or isotype control)
- Calipers
- Syringes and needles

#### Procedure:

- Cell Culture: Culture EMT6 cells in the recommended complete medium until they reach 70-80% confluency.
- Cell Preparation: Wash cells with sterile PBS, detach with trypsin-EDTA, and neutralize with complete medium. Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or PBS at a concentration of 1 x 10<sup>7</sup> cells/mL.[12]
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10^6 cells) into the right flank or orthotopically into the mammary fat pad of female BALB/c mice.[10][11][13]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

## Methodological & Application





- Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment groups.[11]
- Drug Administration:
  - Administer SRK-181-mlgG1 at the desired dose (e.g., 10 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection.
  - Administer anti-PD-1 antibody at the desired dose (e.g., 10-12.5 mg/kg) via IP injection.
     [11]
  - The dosing schedule should be optimized for the specific study (e.g., twice weekly for anti-PD-1).[11]
- Endpoint Analysis: Monitor mice for tumor growth and overall health. At the end of the study (e.g., when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis.[12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 3. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarrock.com [scholarrock.com]
- 5. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]



- 8. SRK-181 Alone or in Combination With Anti-PD-(L)1 Antibody Therapy in Patients With Locally Advanced or Metastatic Solid Tumors (DRAGON) | Clinical Research Trial Listing (Cancer) (NCT04291079) [val-connect.ainfo.io]
- 9. researchgate.net [researchgate.net]
- 10. EMT6 Syngeneic Breast Cancer Murine Model I CRO Services [explicyte.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Application Notes and Protocols: SRK-181 in Combination with Anti-PD-1 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#srk-181-in-combination-with-anti-pd-1-therapy-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com